molecular formula C11H25GeN3O3S B12784837 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)- CAS No. 124187-02-6

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)-

Cat. No.: B12784837
CAS No.: 124187-02-6
M. Wt: 352.03 g/mol
InChI Key: QNYSPEWIAPEDTF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)- typically involves the reaction of a germanium precursor with appropriate organic ligandsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced germanium species.

    Substitution: Nucleophilic substitution reactions are common, where the amino or thio groups can be replaced by other nucleophiles under appropriate conditions.

    Complexation: The compound can form complexes with various metal ions, which can be useful in catalysis and materials science.

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions and proteins, altering their activity and function. In biological systems, it can induce oxidative stress and disrupt cellular processes, leading to cell death in cancer cells. The exact molecular pathways involved are still under investigation, but its ability to form stable complexes with biomolecules is a key factor in its activity .

Comparison with Similar Compounds

Similar compounds to 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)- include:

    2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound contains silicon instead of germanium and has similar structural properties but different reactivity and applications.

    2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: This boron-containing compound has unique properties and is used in different chemical and biological applications.

    1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane:

These similar compounds highlight the versatility of the germatrane structure and its potential for various scientific and industrial applications.

Properties

CAS No.

124187-02-6

Molecular Formula

C11H25GeN3O3S

Molecular Weight

352.03 g/mol

IUPAC Name

N'-[2-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)ethyl]propane-1,3-diamine

InChI

InChI=1S/C11H25GeN3O3S/c13-2-1-3-14-4-11-19-12-16-8-5-15(6-9-17-12)7-10-18-12/h14H,1-11,13H2

InChI Key

QNYSPEWIAPEDTF-UHFFFAOYSA-N

Canonical SMILES

C1CO[Ge]2(OCCN1CCO2)SCCNCCCN

Origin of Product

United States

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